3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde

概要

説明

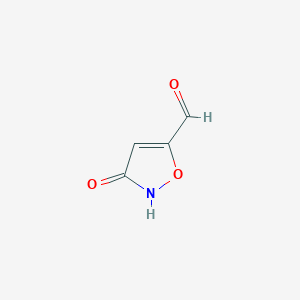

3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C4H3NO3. It features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the isoxazole family.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety in 3-oxo-2,3-dihydroisoxazole-5-carbaldehyde readily undergoes nucleophilic additions. For example:

-

Hydrazine reactions : Reaction with hydrazine hydrate in propan-2-ol yields hydrazide derivatives ( ).

-

Organometallic reagents : Grignard reagents selectively add to the aldehyde group in β-trifluoroacetyl dihydropyrans (structurally analogous systems), forming secondary alcohols ( ).

Table 1: Representative Nucleophilic Additions

| Nucleophile | Product Class | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazine | Hydrazide | Propan-2-ol, reflux | 66% | |

| Enolates | Pyridine derivatives | TiCl₄, CH₂Cl₂ | 43–75% | , |

| Grignard reagents | Secondary alcohols | THF, 0°C to RT | 60–85% |

Cyclization and Electrocyclization Reactions

The aldehyde participates in cascade cyclizations, often involving its carbonyl group and the isoxazole ring:

-

6π-Oxa-electrocyclization : Reacts with 4-hydroxycoumarin under EDTA catalysis to form fused coumarin derivatives ( ).

-

Microwave-assisted cyclization : With heterocyclic enols, generates pyrano[3,2-c]quinolones via Knoevenagel condensation followed by electrocyclization ( ).

Table 2: Cyclization Pathways

Oxidation and Reduction Reactions

-

Oxidation : The aldehyde group is oxidized to a carboxylic acid under mild conditions (e.g., H₂O₂/HCl), though no direct data exists for this compound. Analogous systems show such behavior ().

-

Reduction : Catalytic hydrogenation converts the aldehyde to a primary alcohol, as seen in furan-isoxazole systems ().

Table 3: Redox Transformations

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂/HCl | Carboxylic acid | Requires optimization | |

| Reduction | H₂/Pd-C | Primary alcohol | Selective for aldehyde |

Multicomponent Reactions (MCRs)

The aldehyde acts as a key component in MCRs to construct complex heterocycles:

-

With 1,3-bis(trimethylsilyl) ethers : Forms 6-(trifluoromethyl)dihydropyrans via TiCl₄-mediated conjugate addition and ring-opening ( ).

-

With aminopyrazoles : Generates pyrazolo[3,4-b]pyridines under microwave irradiation ( ).

Key Example :

textReaction: this compound + 4-hydroxycoumarin → Coumarin-annulated tetrahydropyran Conditions: EDTA, methanol, 60°C Yield: 70–85% [1]

Reactivity with Heterocyclic Enols

The aldehyde engages in Knoevenagel condensations with enols, forming α,β-unsaturated carbonyl intermediates that undergo electrocyclization:

Catalytic Transformations

-

Gold catalysis : Facilitates tandem cyclization-fluorination in analogous isoxazole systems ().

-

Ru(bpy)₃Cl₂ photocatalysis : Enables visible-light-driven cycloadditions with dipolarophiles ( ).

Mechanistic Insight :

The aldehyde’s electrophilicity is enhanced by the electron-withdrawing isoxazole ring, enabling rapid conjugate additions and cyclizations. Steric effects from the dihydroisoxazole ring influence regioselectivity in nucleophilic attacks ( , ).

科学的研究の応用

3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some isoxazole derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access .

類似化合物との比較

Similar Compounds

2,3-Dihydroisoxazole: Lacks the aldehyde group present in 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde.

Isoxazole: A fully aromatic version of the compound without the dihydro and oxo functionalities.

3,5-Disubstituted Isoxazoles: These compounds have substituents at the 3 and 5 positions, which can significantly alter their chemical and biological properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both an aldehyde and an oxo group within the isoxazole ring makes it a versatile intermediate in organic synthesis .

生物活性

3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the isoxazole family and is characterized by its unique structure, which includes a carbonyl group and an aldehyde functionality. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties, particularly against certain leukemia cell lines.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives. Here are some notable findings:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including P388 lymphocytic leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

- Antimicrobial Effects : Another investigation revealed that this compound showed promising antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Structure-Activity Relationship (SAR) : The biological activity of the compound has been linked to specific structural features. Modifications to the isoxazole ring and the introduction of various substituents have been shown to enhance or diminish activity, indicating the importance of molecular structure in determining efficacy .

Case Study 1: Anticancer Evaluation

In a controlled study, researchers synthesized several derivatives of this compound and assessed their anticancer properties against human leukemia cell lines. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis analysis. Results indicated that certain derivatives led to a significant reduction in cell viability (up to 70%) compared to control groups, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using agar diffusion methods against Gram-positive and Gram-negative bacteria. The results showed that select derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting that these compounds could be further developed into effective antimicrobial agents .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-oxo-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-2-3-1-4(7)5-8-3/h1-2H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVFKTPLKNPKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415895 | |

| Record name | 3-Oxo-2,3-dihydro-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5777-21-9 | |

| Record name | 3-Oxo-2,3-dihydro-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。